molecular formula C7H8BBrO2 B2856458 2-Bromo-3-methylphenylboronic acid CAS No. 2304635-39-8

2-Bromo-3-methylphenylboronic acid

Cat. No.: B2856458
CAS No.: 2304635-39-8
M. Wt: 214.85
InChI Key: BWUUIUQTUYDPNF-UHFFFAOYSA-N
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Description

2-Bromo-3-methylphenylboronic acid (CAS 2304635-39-8) is an arylboronic acid derivative with the molecular formula C₇H₇BBrO₂ and a molecular weight of 215.85 g/mol. It features a boronic acid (-B(OH)₂) group at the phenyl ring’s position 1, a bromine substituent at position 2, and a methyl group at position 3 . This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical to pharmaceuticals and materials science.

Properties

IUPAC Name

(2-bromo-3-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUUIUQTUYDPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methylphenylboronic acid typically involves the borylation of the corresponding brominated methylbenzene. One common method is the reaction of 2-bromo-3-methylbenzene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-3-methylphenylboronic acid is an organoboron compound with a wide range of applications in scientific research, particularly in organic synthesis. It is characterized by a boronic acid group attached to a brominated methylphenyl ring, making it a versatile reagent in various chemical transformations.

Scientific Research Applications

This compound is used in chemistry, biology, medicine, and industry.

Chemistry

  • Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Specifically, it plays a crucial role in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds.
  • Biaryl Compounds: this compound is used in the synthesis of biaryl compounds through Suzuki-Miyaura coupling.
  • Phenols: It is also used in the synthesis of phenols through oxidation reactions.
  • Substituted Derivatives: This compound is utilized in creating substituted derivatives via nucleophilic substitution.

Biology

  • Drug Development: this compound is employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
  • Enzyme Inhibition: Boronic acids, including this compound, act as reversible competitive inhibitors of class C β-lactamases .

Medicine

  • Boron Neutron Capture Therapy (BNCT): It is investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry

  • Advanced Materials: this compound is utilized in the production of advanced materials, such as polymers and electronic components.

Preparation Methods

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Purity Key References
This compound 2304635-39-8 C₇H₇BBrO₂ 215.85 Br (2), CH₃ (3) 95%
2-Bromo-6-chloro-3-methylphenylboronic acid 1309980-97-9 C₇H₆BBrClO₂ 249.30 Br (2), Cl (6), CH₃ (3) N/A
2-Bromo-6-fluoro-3-methoxyphenylboronic acid 957062-89-4 C₇H₇BBrFO₃ 248.84 Br (2), F (6), OCH₃ (3) N/A
3-Bromo-5-fluoro-2-methoxyphenylboronic acid 352525-85-0 C₇H₇BBrFO₃ 248.84 Br (3), F (5), OCH₃ (2) N/A
B-(3-Bromo-2-ethoxy-5-methylphenyl)boronic acid 870718-00-6 C₉H₁₂BBrO₃ 263.91 Br (3), OCH₂CH₃ (2), CH₃ (5) 100%

Biological Activity

2-Bromo-3-methylphenylboronic acid (C7H8BBrO2) is a compound that has garnered interest due to its unique structural features and potential biological activities. Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols, which can be exploited in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, its potential therapeutic applications, and relevant research findings.

Chemical Structure

  • Molecular Formula: C7H8BBrO2
  • SMILES: B(C1=C(C(=CC=C1)C)Br)(O)O
  • InChI: InChI=1S/C7H8BBrO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,10-11H

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the bromine atom enhances electrophilicity, allowing the compound to participate in nucleophilic substitution reactions. This property is significant for the development of therapeutic agents targeting specific proteins or enzymes.

Key Mechanisms:

  • Enzyme Inhibition:
    • Boronic acids have been shown to inhibit β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Studies indicate that this compound may exhibit similar inhibitory effects against class C β-lactamases, enhancing the efficacy of existing antibiotics when used in combination therapies .
  • Interaction with Insulin:
    • Research has suggested that boronic acids can interact with insulin, potentially influencing glucose metabolism. Computational models indicate that certain boronic acids can stabilize insulin's conformation, suggesting a role in diabetes management .
  • Covalent Bond Formation:
    • The compound's ability to form covalent bonds with amino acids in proteins opens pathways for targeted drug design. This feature may allow the development of selective inhibitors for various therapeutic targets .

Antimicrobial Activity

A study demonstrated that boronic acids, including derivatives like this compound, possess antimicrobial properties through their action on bacterial enzymes. The compound showed a significant reduction in bacterial growth when tested against strains of Pseudomonas aeruginosa, indicating its potential as an adjunctive treatment in antibiotic therapy .

Cancer Research

Boronic acids have been explored as potential anti-cancer agents due to their interactions with cellular pathways involved in tumor growth. For instance, studies have shown that certain boronic acid derivatives can inhibit bromodomain-containing proteins (BRDs), which are implicated in cancer progression. The inhibition of BRD9 by compounds similar to this compound has been linked to reduced tumor growth in various cancer models .

Data Table: Biological Activity Summary

Activity Description References
Enzyme Inhibition Inhibits β-lactamases; enhances antibiotic efficacy
Antimicrobial Effects Reduces growth of Pseudomonas aeruginosa
Insulin Interaction Stabilizes insulin; potential role in diabetes treatment
Cancer Targeting Inhibits BRD9; reduces tumor growth in cancer models

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